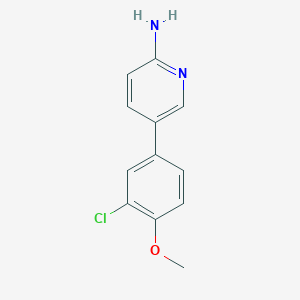
5-(3-Chlor-4-methoxyphenyl)pyridin-2-amin
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine (5-CMPPA) is an organic compound that is commonly used in scientific research. It has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and physiology. The compound is a member of the pyridine family, which is known for its diverse range of biological activities. 5-CMPPA has been used in a variety of laboratory experiments, and its effects have been studied in both in vitro and in vivo models.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Naturprodukten
5-(3-Chlor-4-methoxyphenyl)pyridin-2-amin: ist ein wertvolles Zwischenprodukt bei der Synthese von bioaktiven Naturprodukten. Sein Strukturmotiv findet sich in vielen Verbindungen mit signifikanten biologischen Aktivitäten wieder. Zum Beispiel wurden Derivate dieser Verbindung bei der Synthese von Molekülen mit potenziellen Antitumor- und entzündungshemmenden Wirkungen eingesetzt .
Entwicklung von leitfähigen Polymeren
Die phenolischen Derivate der Verbindung sind entscheidend für die Entwicklung von leitfähigen Polymeren. Diese Polymere finden in verschiedenen elektronischen Geräten Anwendung, da sie in der Lage sind, Elektrizität zu leiten. Die Methoxy- und Aminogruppen in This compound können funktionalisiert werden, um die Eigenschaften des Polymers zu verbessern .
Antioxidantien und UV-Absorber
Diese Verbindung kann zur Herstellung von Antioxidantien und Ultraviolett-(UV)-Absorbern verwendet werden. Diese sind essentiell, um Materialien vor oxidativem Stress bzw. UV-Strahlung zu schützen. Sie finden in Branchen wie Kunststoffen, Klebstoffen und Beschichtungen Anwendung und verbessern die thermische Stabilität und die Flammbeständigkeit dieser Materialien .
Flammschutzmittel
Die Chlor- und Methoxygruppen, die in This compound vorhanden sind, machen sie zu einem Kandidaten für die Entwicklung von Flammschutzmitteln. Diese Stoffe werden Materialien zugesetzt, um die Ausbreitung von Feuer zu hemmen oder zu verhindern, wodurch die Sicherheit in verschiedenen Anwendungen erhöht wird .
Pharmazeutische Forschung
In der pharmazeutischen Forschung werden die Derivate dieser Verbindung auf ihre Antikrebsaktivität untersucht. Der Ansatz der Pharmakophor-Hybridisierung, bei dem mehrere pharmakophore Elemente in einem Molekül kombiniert werden, verwendet solche Derivate häufig als Ausgangspunkt für die Entwicklung neuer Antikrebsmittel .
Materialwissenschaft
Die Derivate der Verbindung sind auch in der Materialwissenschaft von Bedeutung, insbesondere bei der Herstellung neuer Materialien mit bestimmten gewünschten Eigenschaften. Beispielsweise können sie zur Synthese neuartiger Benzofurane verwendet werden, die potente β-Amyloid-Aggregationsinhibitoren sind und Auswirkungen auf die Behandlung neurodegenerativer Erkrankungen haben .
Wirkmechanismus
Mode of Action
Based on the known action of similar compounds, it can be inferred that it might interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the desired effects.
Result of Action
Based on the known action of similar compounds, it can be inferred that this compound may disrupt the normal functioning of the mitochondria, leading to the desired effects .
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine has several advantages as a research tool. The compound is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is not toxic, and it has been shown to be effective in a variety of laboratory experiments. However, there are some limitations to using 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine in research. For example, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine. The compound could be studied for its potential therapeutic applications, such as the treatment of depression and anxiety. In addition, further research could be conducted to explore the effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine on other biochemical and physiological processes, such as metabolism and cell signaling. Finally, the compound could be studied for its potential to interact with other drugs and compounds, and to modulate their effects.
Biochemische Analyse
Biochemical Properties
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can bind to specific receptors on the cell surface, altering their activity and downstream signaling .
Cellular Effects
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites .
Temporal Effects in Laboratory Settings
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine within cells and tissues are important for its activity and function. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and effects on cellular function.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMJGDILOLAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)
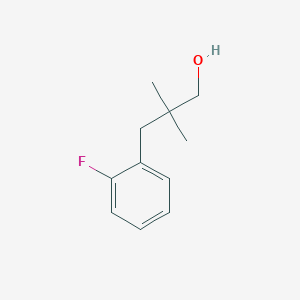

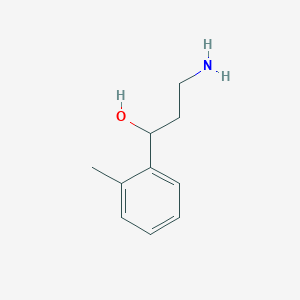
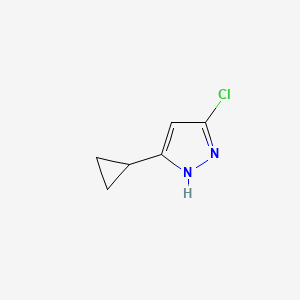


![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)
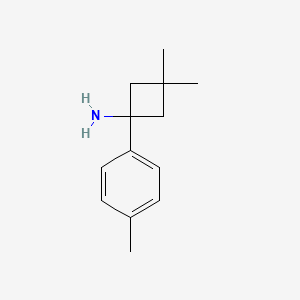
![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)